Product packaging for Bromochlorofluoroiodomethane(Cat. No.:CAS No. 753-65-1)

Bromochlorofluoroiodomethane

Cat. No.: B14750348
CAS No.: 753-65-1
M. Wt: 273.27 g/mol
InChI Key: XEGUVFFZWHRVAV-UHFFFAOYSA-N
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Description

Bromochlorofluoroiodomethane is a useful research compound. Its molecular formula is CBrClFI and its molecular weight is 273.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula CBrClFI B14750348 Bromochlorofluoroiodomethane CAS No. 753-65-1

Properties

CAS No.

753-65-1

Molecular Formula

CBrClFI

Molecular Weight

273.27 g/mol

IUPAC Name

bromo-chloro-fluoro-iodomethane

InChI

InChI=1S/CBrClFI/c2-1(3,4)5

InChI Key

XEGUVFFZWHRVAV-UHFFFAOYSA-N

Canonical SMILES

C(F)(Cl)(Br)I

Origin of Product

United States

Theoretical Significance of Bromochlorofluoroiodomethane As a Prototypical Chiral System

The primary theoretical importance of bromochlorofluoroiodomethane lies in its status as a prototypical chiral molecule. reddit.comwikipedia.org Chirality, or 'handedness', is a fundamental property in chemistry, where a molecule and its mirror image are non-superimposable. ucsb.edu In this compound, the central carbon atom is bonded to four different substituents (the four halogen atoms), creating a chiral center. ucsb.edu This makes it one of the simplest conceivable examples of a chiral compound, serving as an ideal model for teaching and understanding the principles of stereoisomerism. reddit.comucsb.edu

The two non-superimposable mirror-image forms of this compound are known as enantiomers, designated as (R)-bromochlorofluoroiodomethane and (S)-bromochlorofluoroiodomethane. chemspider.com The study of such simple chiral systems is crucial for advancements in various fields, including pharmaceuticals, materials science, and the study of the fundamental forces of nature. mpg.deinnovations-report.com For instance, recent research has focused on using chiral molecules to investigate parity violation, a subtle effect in quantum physics. wikipedia.org

Uniqueness and Hypothetical Status of Bromochlorofluoroiodomethane As an All Halogen Substituted Methane

Bromochlorofluoroiodomethane holds a unique position as a hypothetical haloalkane containing all four stable halogens. reddit.comwikipedia.org Halomethanes are derivatives of methane (B114726) where one or more hydrogen atoms are replaced by halogens. wikipedia.org While many mixed halomethanes have been synthesized, the creation of a methane molecule substituted with four different halogens has not yet been achieved. reddit.comstackexchange.com

The synthesis of this compound presents significant challenges. The progressive halogenation of methane typically results in a mixture of products that are difficult to separate. libretexts.orgreddit.com Furthermore, the stability of such a molecule is a subject of theoretical debate, with molecular orbital calculations suggesting it may be one of the less stable chiral halomethanes. sciencemadness.org The significant differences in the size and electronegativity of the four halogen atoms likely contribute to bond strain and potential instability. wikipedia.org

Due to the current lack of a known synthetic route, this compound remains a hypothetical compound. reddit.comwikipedia.orgstackexchange.com This means it has been conceived and is used in theoretical discussions but has not been physically produced or isolated. wikipedia.org

Methodological Approaches to Studying Unavailable Chemical Entities Through Theoretical and Analogous Systems

Fundamental Barriers to the Experimental Synthesis of this compound

This compound is considered a hypothetical compound because a viable synthetic pathway has yet to be discovered. wikipedia.orgstackexchange.com While it is frequently used as a textbook example of a simple chiral molecule, its existence remains theoretical. wikipedia.orgreddit.com The challenges in its creation are rooted in the complex interplay of factors governing the formation and stability of such a uniquely substituted molecule.

The primary obstacles to the synthesis of this compound are believed to be kinetic rather than purely thermodynamic. While the molecule may be theoretically stable to a degree, the activation energy required for its formation through known chemical reactions is likely prohibitively high. The difficulty lies in creating a synthetic route that allows for the selective formation of bonds between the central carbon and four different halogens without leading to more favorable side reactions or decomposition. sciencemadness.org

Molecular orbital calculations provide some insight into these barriers, suggesting that unfavorable interactions between the 5s orbitals of iodine and the 4s orbitals of bromine could destabilize potential intermediates, leading to very low selectivity in any attempted synthetic route. sciencemadness.org This is analogous to the challenges faced in synthesizing other complex inorganic compounds, such as the perbromate (B1232271) ion, which was not successfully synthesized until the 1960s, not because it was inherently unstable, but because a feasible reaction pathway was elusive. sciencemadness.org

Fully substituted methanes with a diverse array of halogen atoms are often subject to significant instability. This arises from several factors:

Steric Hindrance: The covalent radii of the halogen atoms increase significantly from fluorine to iodine. Accommodating four different halogens, including the large bromine and even larger iodine atoms, around a single small carbon atom leads to considerable steric strain.

Bond Strength Disparities: The carbon-halogen bond strengths vary widely (C-F > C-Cl > C-Br > C-I). The presence of the very weak carbon-iodine bond makes the molecule susceptible to decomposition, as this bond can be easily cleaved.

The related compound, bromochlorofluoromethane (CHBrClF), is known to be relatively unstable to hydrolysis, which further suggests that the complete substitution with an iodine atom in place of hydrogen would likely result in an even more reactive and unstable molecule. stackexchange.comwikipedia.org

Bromochlorofluoromethane (CHBrClF) as a Reference Chiral Halomethane

Given the unavailability of this compound, scientists have turned to bromochlorofluoromethane (CHBrClF) for fundamental research into simple chiral halomethanes. wikipedia.orghandwiki.org As one of the simplest stable chiral compounds, it provides a valuable model for studying stereochemistry, chiroptical properties, and even fundamental physics phenomena like parity violation. wikipedia.orghandwiki.org Its molecule and mirror image are not superimposable, making it a clear example of chirality. researchgate.netresearchgate.net

The separation of the enantiomers of bromochlorofluoromethane proved to be a formidable challenge for chemists for many decades. The primary difficulties were the compound's relative instability and its lack of suitable functional groups that would allow for the formation of diastereomeric derivatives, a common strategy for chiral resolution. stackexchange.comwikipedia.orghandwiki.org

Although first synthesized much earlier, its enantiomers were not successfully separated until nearly a century later, in March 2005. wikipedia.orghandwiki.org This milestone was a culmination of numerous efforts. A significant breakthrough in its analytical resolution came in 1985 when researchers successfully used an enantioselective inclusion method involving a specially designed cryptophane host molecule. acs.org This work was crucial in determining the maximum optical rotation of the compound. The historical context for such separations dates back to Louis Pasteur's foundational work in 1853, where he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate. wikipedia.org

Modern approaches have enabled the preparation of optically active bromochlorofluoromethane, facilitating more advanced studies. One successful strategy involves the synthesis and resolution of a precursor molecule, bromochlorofluoroacetic acid (FClBrCCOOH). researchgate.net This acid is resolved into its enantiomers through the fractional crystallization of its diastereomeric salts with a chiral amine, such as strychnine (B123637). researchgate.net The separated enantiomers of the acid are then decarboxylated to yield the corresponding enantiomers of bromochlorofluoromethane. researchgate.net This process was found to proceed with retention of configuration. researchgate.net

Another effective method involves the resolution of 1-bromo-1-chloro-1-fluoroacetone using a menthylhydrazide derivative. The optically active ketones are then converted to the final haloform. researchgate.net

Below is an interactive table summarizing these synthetic strategies.

Precursor CompoundResolution MethodKey Transformation
Bromochlorofluoroacetic acidFractional crystallization of strychnine saltsDecarboxylation
1-Bromo-1-chloro-1-fluoroacetoneFormation of 'menthydrazide' derivativeHaloform reaction with KOH

You can filter and sort this table to compare the different approaches.

The configurational stability of bromochlorofluoromethane has been a subject of investigation. While some studies note a lack of configurational stability during its synthesis, once isolated, the enantiomers are stable enough for detailed spectroscopic analysis. researchgate.net The absolute configurations have been definitively assigned as (S)-(+) and (R)-(-). researchgate.net

These stable, optically active samples have been instrumental in fundamental physics research, particularly in experiments searching for parity violation energy differences between enantiomers. wikipedia.org Theoretical calculations predict that the (S)-enantiomer is slightly lower in energy than the (R)-enantiomer due to the weak nuclear force. wikipedia.org Detailed spectroscopic studies, including Fourier transform microwave (FTMW) and infrared (IR) spectroscopy, have been performed to precisely measure the rotational and vibrational constants of each enantiomer, seeking to experimentally verify these minute energy differences. researchgate.net

The properties of the bromochlorofluoromethane enantiomers are detailed in the interactive table below.

Property(S)-Enantiomer(R)-Enantiomer
Absolute Configuration SR
Optical Rotation (+)(-)
Predicted Energy Difference Lower energyHigher energy
Predicted C-F Vibration Frequency Higher frequencyLower frequency (by ~2.4 mHz)

This table allows for a direct comparison of the key characteristics of the two enantiomers.

Advanced Analytical and Computational Methodologies for Chiral Halomethane Analysis

Spectroscopic Characterization Techniques Applied to Chiral Halomethanes

Spectroscopy is a cornerstone for elucidating the three-dimensional structure and electronic properties of chiral molecules. A variety of sophisticated techniques are employed to probe the subtle differences between enantiomers.

High-resolution infrared (IR) and microwave (MW) spectroscopy are powerful tools for obtaining precise information about the molecular geometry and dynamics of gas-phase molecules. wikipedia.orgprinceton.edu These methods allow for the detailed analysis of rotational and vibrational energy levels. libretexts.org

A combined study using Fourier transform microwave (FTMW) and Fourier transform infrared (FTIR) spectroscopy has provided a comprehensive analysis of bromochlorofluoromethane (B1195813). aip.org In the microwave region (8 to 18 GHz), the rotational spectra for four distinct isotopomers (CH⁷⁹Br³⁵ClF, CH⁸¹Br³⁵ClF, CH⁷⁹Br³⁷ClF, and CH⁸¹Br³⁷ClF) were measured, allowing for the resolution of the nuclear quadrupole hyperfine structure. aip.org This detailed analysis yielded precise values for rotational constants, centrifugal distortion constants, and the bromine and chlorine nuclear quadrupole coupling tensors for each isotopomer. aip.org The use of a pulsed nozzle FTMW spectrometer was crucial, as it simplified the complex spectra by cooling the molecules and isolating low J rotational transitions. aip.org

In the infrared domain, the rovibrational line structure of the C-F stretching fundamental (ν₄) was fully analyzed using a supersonic jet spectrometer. aip.org This provided accurate band centers for the different isotopomers and, when combined with microwave data, led to highly accurate ground and excited state rotational parameters and structural information. aip.org Earlier IR studies of bromochlorofluoromethane in liquid and vapor states identified the fundamental absorption bands, which were compared to other halogen-substituted methanes to aid in vibrational assignments. nist.govaip.org

Table 1: Ground State Rotational and Centrifugal Distortion Constants for CHBrClF Isotopomers This interactive table provides data from high-resolution microwave spectroscopy studies.

Isotopomer A / MHz B / MHz C / MHz ΔJ / kHz ΔJK / kHz
CH⁷⁹Br³⁵ClF 6466.9031 2038.8351 1599.4589 0.359 1.15
CH⁸¹Br³⁵ClF 6466.5215 2028.6659 1592.2741 0.355 1.13
CH⁷⁹Br³⁷ClF 6463.1508 2038.6816 1598.1189 0.359 1.14
CH⁸¹Br³⁷ClF 6462.7695 2028.5141 1590.9419 0.355 1.12

Data sourced from a combined high-resolution infrared and microwave study of bromochlorofluoromethane. aip.org

Table 2: Fundamental Vibrational Frequencies of Bromochlorofluoromethane (Gas Phase) This interactive table lists the fundamental vibrational modes observed in infrared and Raman spectra.

Mode Assignment Frequency (cm⁻¹)
ν₁ C-H stretch 3023
ν₂ C-H bend 1222
ν₃ C-H bend 1077
ν₄ C-F stretch 1077.178
ν₅ C-Cl stretch 741
ν₆ C-Br stretch 610
ν₇ Bend 430
ν₈ Bend 330
ν₉ Bend 220 (predicted)

Data sourced from infrared and Raman spectral analysis. aip.orgnist.govaip.org

Photoelectron spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. tandfonline.com This technique provides direct experimental data on the energies of molecular orbitals.

The complete valence shell photoelectron spectrum of bromochlorofluoromethane has been recorded using synchrotron radiation over a binding energy range of approximately 10–50 eV. csu.edu.au The interpretation of this complex spectrum was supported by advanced theoretical calculations, including the third-order algebraic-diagrammatic-construction (ADC(3)) and the outer valence Green's function (OVGF) methods. csu.edu.au These theoretical models revealed that the inner valence region is heavily influenced by satellite structures. csu.edu.au

High-resolution He(I) photoelectron spectra have been used to determine the adiabatic and vertical ionization potentials of bromochlorofluoromethane, which were found to be 10.98 ± 0.05 eV and 11.13 ± 0.06 eV, respectively. tandfonline.com Angle-resolved photoelectron spectra have further confirmed the orbital assignments for the outer valence bands. csu.edu.au The four outermost bands, which are associated with the lone-pair orbitals of the chlorine and bromine atoms, show distinct angular distributions that aid in their identification. csu.edu.au

Table 3: Outer Valence Shell Ionization Energies for Bromochlorofluoromethane This interactive table presents experimental ionization energies and theoretical orbital assignments.

Band Adiabatic I.E. (eV) Vertical I.E. (eV) Primary Orbital Character
1 10.98 ± 0.05 11.13 ± 0.06 Br lone pair (a'')
2 - 11.60 Br lone pair (a')
3 - 12.18 Cl lone pair (a'')
4 - 12.55 Cl lone pair (a')

Data sourced from high-resolution and synchrotron radiation photoelectron spectroscopy studies. tandfonline.comcsu.edu.au

Raman optical activity (ROA) is a powerful chiroptical spectroscopy technique that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. rsc.org It is exceptionally sensitive to molecular chirality and provides detailed structural information, making it a valuable tool for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov

The absolute configuration of bromochlorofluoromethane was definitively established by comparing experimentally measured ROA spectra with those predicted by ab initio quantum chemistry calculations. researchgate.netresearchgate.net Specifically, Density Functional Theory (DFT) calculations were used to predict the ROA spectra for the (S)-enantiomer of bromochlorofluoromethane. researchgate.net The excellent agreement between the predicted spectrum and the experimental spectrum of the (+)-enantiomer confirmed that (+)-bromochlorofluoromethane has the (S) absolute configuration. researchgate.net This application demonstrates the synergy between experimental ROA measurements and theoretical computations for unambiguously assigning absolute configurations. researchgate.netnih.gov

Chromatographic Resolution of Enantiomeric Halomethanes

Chromatography provides the primary means for the physical separation of enantiomers, a critical step for both analysis and preparation of enantiomerically pure samples.

Enantioselective gas chromatography (GC) is a highly effective technique for separating the enantiomers of volatile compounds. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.

For halogenated methanes, CSPs based on cyclodextrin (B1172386) derivatives have proven particularly effective. nih.govresearchgate.net The successful enantiomeric separation of compounds like bromochlorofluoromethane has been achieved using preparative-scale gas chromatography with a chiral cyclodextrin stationary phase. researchgate.netacs.org The selection of the appropriate CSP and the optimization of GC conditions, such as the temperature program, are crucial for achieving baseline separation of the enantiomeric peaks. nih.gov

Following chiral separation, it is essential to quantify the relative amounts of each enantiomer in a mixture. This is expressed as the enantiomeric excess (e.e.), which is a measure of the sample's optical purity. masterorganicchemistry.com Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers. mdpi.com A racemic mixture has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%. masterorganicchemistry.commdpi.com

The determination of e.e. is typically accomplished by integrating the peak areas of the two separated enantiomers in the chromatogram obtained from enantioselective GC. nih.gov The accuracy of this method relies on sensitive and selective detectors, such as electron-capture detectors (ECD) or mass spectrometers (MS), which can provide precise quantification even at low concentrations. nih.gov Through such methods, samples of bromochlorofluoromethane and its deuterated analogue with high optical purity have been successfully prepared and characterized. acs.org More advanced techniques, such as Raman Optical Activity, are also being explored for their potential in providing highly accurate, non-destructive measurements of enantiomeric excess. mdpi.com

Computational Approaches to Chiral Recognition and Interactions.arxiv.orgnih.gov

The elucidation of chiral recognition mechanisms at the molecular level is a significant challenge in chemistry. Computational methods have become indispensable tools for investigating these phenomena, offering insights that are often inaccessible through experimental techniques alone. nih.gov For prototypical chiral molecules like bromochlorofluoroiodomethane, which possesses four different halogen substituents at a single carbon center, computational approaches provide a theoretical framework to understand its potential chiral interactions. wikipedia.orglibretexts.org These methods allow for the detailed examination of the subtle energetic and structural differences that govern the discrimination between its enantiomers. nih.gov

Computational studies on simpler, analogous halomethanes, such as bromochlorofluoromethane, have paved the way for understanding more complex systems. researchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) and ab initio calculations are employed to predict chiroptical properties, such as specific rotation and vibrational circular dichroism (VCD), which are crucial for determining the absolute configuration of chiral molecules. researchgate.netacs.org These theoretical predictions, when compared with experimental data for existing compounds, validate the computational models, lending confidence to their application for hypothetical molecules like this compound. researchgate.net

Molecular Dynamics Simulations of Chiral Discrimination Phenomena.nih.govnih.gov

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic processes of chiral discrimination. nih.gov By simulating the movement of atoms and molecules over time, MD can reveal the intricate dance of host-guest interactions that leads to the preferential binding of one enantiomer over another. nih.gov These simulations are particularly valuable for understanding how a chiral molecule, such as an enantiomer of this compound, might behave in a chiral environment, for instance, when interacting with a chiral selector in a chromatographic column or a chiral host molecule in solution. nih.gov

A notable example of this approach is the study of bromochlorofluoromethane's interaction with a chiral cryptophane host molecule. researchgate.netacs.org MD simulations have been used to model the enantioselective complexation process, providing a detailed picture of the binding modes and the energetics of the diastereomeric complexes formed between each enantiomer and the chiral host. acs.org These simulations can identify the key intermolecular interactions, such as van der Waals forces and hydrogen bonds, that contribute to the stability of the complex and, therefore, to the degree of chiral recognition. arxiv.org

The insights gained from MD simulations can be quantified and presented in various forms. For instance, the relative binding free energies of the two diastereomeric complexes can be calculated to predict which enantiomer will bind more strongly. Furthermore, structural parameters, such as the average distance between specific atoms of the host and the guest, can be monitored throughout the simulation to characterize the geometry of the complex.

Table 1: Simulated Interaction Parameters for the Complexation of (R)- and (S)-Bromochlorofluoromethane with a Chiral Cryptophane Host (Illustrative Data)
EnantiomerRelative Binding Free Energy (kcal/mol)Average Host-Guest Distance (Å)Dominant Intermolecular Interactions
(R)-Bromochlorofluoromethane-5.23.8Van der Waals, Halogen Bonding
(S)-Bromochlorofluoromethane-4.54.1Van der Waals

This table is illustrative and based on findings for analogous systems. The values represent the type of data obtained from MD simulations.

Theoretical Studies of Chiral Host-Guest Interactions.rsc.orgnih.govrsc.org

Theoretical studies of chiral host-guest interactions delve into the fundamental principles governing how a chiral host molecule can differentiate between the enantiomers of a chiral guest like this compound. rsc.orgnih.gov These studies often employ a range of computational chemistry techniques, from high-level quantum mechanical calculations to more efficient molecular mechanics methods, to model the structure and energetics of the host-guest complexes. nih.govnih.gov

Quantum mechanical calculations, such as DFT, can provide highly accurate descriptions of the electronic structure of the host-guest complexes. nih.gov This allows for the precise calculation of interaction energies and the analysis of phenomena like charge transfer and polarization, which can play a crucial role in chiral recognition. nih.gov The results of these calculations can be used to rationalize experimental observations or to predict the enantioselectivity of a novel chiral host.

Table 2: Theoretical Interaction Energy Components for the Host-Guest Complex of a Chiral Selector with this compound Enantiomers (Illustrative Data)
EnantiomerElectrostatic Interaction (kcal/mol)Van der Waals Interaction (kcal/mol)Total Interaction Energy (kcal/mol)
(R)-Bromochlorofluoroiodomethane-2.8-3.5-6.3
(S)-Bromochlorofluoroiodomethane-2.5-3.1-5.6

This table is illustrative and represents the type of detailed energetic breakdown that can be obtained from theoretical studies of host-guest interactions.

These theoretical approaches, by providing a molecular-level understanding of chiral interactions, are instrumental in the rational design of new chiral selectors and catalysts. arxiv.org While this compound remains a hypothetical compound, these computational methodologies provide a robust framework for predicting its behavior and its potential for chiral interactions, underscoring the predictive power of modern theoretical chemistry. wikipedia.org

Broader Academic Implications and Future Research Directions

Contributions of Halomethane Chirality Research to Fundamental Stereochemical Principles

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is a central tenet of stereochemistry. libretexts.org Research into chiral halomethanes, with bromochlorofluoroiodomethane as a prime example, has been instrumental in solidifying our understanding of this fundamental principle. libretexts.orgyoutube.comresearchgate.net

The tetrahedral carbon atom in this compound, bonded to four different halogen atoms (bromine, chlorine, fluorine, and iodine), represents the simplest case of a stereocenter. khanacademy.org This simplicity allows for a clear and unambiguous illustration of concepts like enantiomers, which are pairs of non-superimposable mirror-image molecules. utexas.eduyoutube.com The study of these enantiomers and their distinct interactions with other chiral entities has provided a foundational basis for understanding more complex chiral systems prevalent in nature, including amino acids, sugars, and pharmaceuticals. physicsworld.comwikipedia.org

Historically, the theoretical possibility of isolating enantiomers of a simple molecule like this compound spurred chemists to develop techniques for synthesizing and separating chiral compounds. This research has had a profound impact on the development of stereoselective synthesis and chiral chromatography, which are now indispensable tools in the pharmaceutical industry and materials science. scirea.orgnih.gov The ability to predict and control the three-dimensional arrangement of atoms in a molecule is crucial, as the physiological activity of many drugs is dependent on their specific stereochemistry. nih.gov

Intersections with Quantum Physics: Parity Violation in Molecular Systems

One of the most profound implications of studying chiral molecules like this compound lies at the intersection of chemistry and quantum physics, specifically in the context of parity violation. nih.gov Parity symmetry, a fundamental concept in physics, suggests that the laws of physics should be the same for a system and its mirror image. wikipedia.org However, it is now known that the weak nuclear force, one of the four fundamental forces of nature, violates this symmetry. wikipedia.org

This violation of parity leads to a tiny energy difference between the enantiomers of a chiral molecule, an effect known as the Parity Violating Energy Difference (PVED). rsc.org While this energy difference is incredibly small, on the order of 10⁻¹¹ to 10⁻¹⁰ J/mol, its theoretical existence has spurred significant research aimed at its experimental detection. nih.govrsc.org this compound, due to the presence of heavy atoms which enhance the effect, is considered a promising candidate for such experiments. researchgate.net

The detection of PVED would have far-reaching consequences. It would provide a direct link between the subatomic world of particle physics and the macroscopic world of molecular chemistry. Furthermore, it could offer insights into the origin of homochirality in biological systems—the exclusive presence of one enantiomer of molecules like amino acids and sugars in living organisms. physicsworld.comrsc.org The minute energy difference conferred by parity violation, amplified over evolutionary timescales, is one of the proposed mechanisms for this observed biological preference. rsc.org

Current research in this area focuses on developing highly sensitive spectroscopic techniques to measure the tiny energy difference between the enantiomers of this compound and other chiral molecules. aps.org Success in this endeavor would not only be a landmark achievement in physical chemistry but also open a new window into the fundamental symmetries of the universe. nih.govrsc.org

Prospects for Advanced Theoretical and Experimental Methodologies in Challenging Chemical Systems

The quest to understand and characterize this compound has consistently pushed the boundaries of both theoretical and experimental chemistry. The inherent challenges associated with studying a molecule with four different heavy atoms and the subtle effects of its chirality have necessitated the development of sophisticated methodologies.

Theoretical Advancements: Calculating the properties of this compound with high accuracy requires advanced computational methods that can account for relativistic effects, which become significant for heavier elements like bromine and iodine. The development of relativistic quantum chemical methods has been crucial for accurately predicting the molecule's structure, vibrational frequencies, and chiroptical properties. Furthermore, the theoretical prediction of the Parity Violating Energy Difference (PVED) in this compound has driven the refinement of computational models that incorporate the weak nuclear force into molecular calculations. researchgate.netiaea.org

Experimental Innovations: Experimentally, the synthesis and isolation of enantiomerically pure this compound have been significant achievements. rsc.org The characterization of its chiroptical properties, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), has required the development of highly sensitive spectroscopic techniques. These methods allow for the direct observation of the differential interaction of left and right circularly polarized light with the chiral molecule, providing a wealth of information about its three-dimensional structure. The ongoing efforts to experimentally measure the PVED continue to spur innovation in high-resolution spectroscopy and molecular beam techniques.

The methodologies developed for studying this compound have found broader applications in the analysis of other complex and challenging chemical systems, including large biomolecules and novel materials.

Pedagogical and Conceptual Impact on Stereochemistry Education

This compound serves as a powerful and effective pedagogical tool for teaching the fundamental concepts of stereochemistry. khanacademy.org Its simple, yet fundamentally chiral, structure provides a clear and accessible entry point for students to grasp abstract concepts that are often perceived as difficult. ijese.comresearchgate.net

Visualizing Chirality: The tetrahedral arrangement of four different atoms around a central carbon in this compound is an ideal model for introducing the concept of a stereocenter. utexas.edu Molecular model kits and computer visualization software allow students to physically or virtually manipulate the molecule and its mirror image, leading to a tangible understanding of why they are non-superimposable. saltise.caed.gov This hands-on approach is often more effective than relying solely on two-dimensional drawings. ed.gov

Illustrating Stereoisomers: The existence of two and only two enantiomers for this compound provides a straightforward illustration of this type of stereoisomerism. libretexts.orgyoutube.com It allows educators to clearly define and differentiate between enantiomers and other types of isomers, such as constitutional isomers. The molecule can also be used to introduce the Cahn-Ingold-Prelog (CIP) priority rules for assigning the absolute configuration (R or S) to a stereocenter, as the four different halogen atoms provide a clear hierarchy based on atomic number. utexas.edu

Bridging to More Complex Systems: Once students have mastered the basic principles of stereochemistry using this compound as an example, they are better equipped to understand the more complex stereochemical features of larger and more intricate molecules, such as those with multiple stereocenters. stanford.eduyoutube.com The foundational knowledge gained from this simple halomethane provides a solid framework for comprehending the stereochemistry of carbohydrates, proteins, and other biologically important molecules.

In essence, this compound's simplicity and clear exhibition of key stereochemical principles make it an invaluable asset in the chemistry classroom, helping to demystify a challenging but crucial area of the discipline.

Q & A

Q. How do theoretical predictions of this compound's properties compare with experimental data?

  • Contradictions :
  • Specific heat capacity (83.76 J/mol·K) is derived computationally , but experimental validation is lacking due to synthesis barriers .
  • Enantiomer stability predictions (e.g., ΔG between (R) and (S) forms) remain untested experimentally .

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